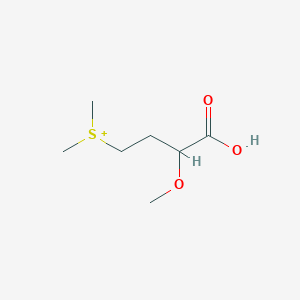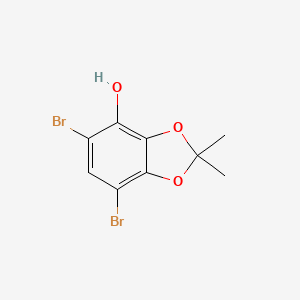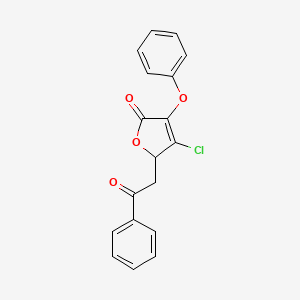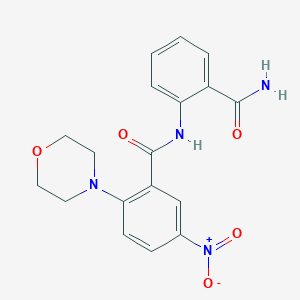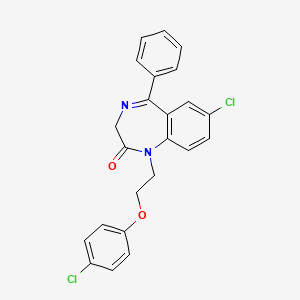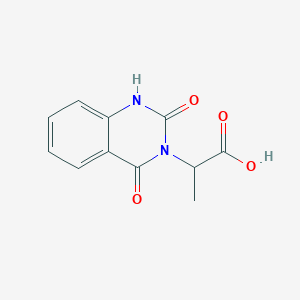
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound. It is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. This compound is often used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphorodithioate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc compounds with different ligands.
Scientific Research Applications
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, additives, and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- involves its ability to coordinate with various molecular targets. The phosphorodithioate ligands can interact with different enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-S,S’)-, (beta-4)-
- Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-S,S’)-, (T-4)-
Uniqueness
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its specific coordination geometry and the presence of nonylphenoxyethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
65045-87-6 |
|---|---|
Molecular Formula |
C68H108O8P2S4Zn |
Molecular Weight |
1309.2 g/mol |
IUPAC Name |
zinc;bis[2-(4-nonylphenoxy)ethoxy]-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C34H55O4PS2.Zn/c2*1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)35-27-29-37-39(40,41)38-30-28-36-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2;/h2*19-26H,3-18,27-30H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChI Key |
YIKKYXLWLXAAKR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOP(=S)(OCCOC2=CC=C(C=C2)CCCCCCCCC)[S-].CCCCCCCCCC1=CC=C(C=C1)OCCOP(=S)(OCCOC2=CC=C(C=C2)CCCCCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
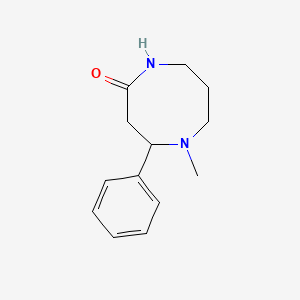
![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)
